molecular formula C14H19ClN2O3 B7535672 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide

4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide

Cat. No. B7535672
M. Wt: 298.76 g/mol
InChI Key: RQXLPWSRRGYQTL-UHFFFAOYSA-N
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Description

4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide involves the inhibition of specific enzymes and proteins that play a crucial role in various biological processes. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have a low toxicity profile, making it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide in lab experiments include its high yield and purity, low toxicity profile, and cost-effective synthesis method. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide. One potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound in water.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and immunology. Its synthesis method has been optimized for large-scale production, and it has a low toxicity profile, making it a promising drug candidate for further development. Further research is needed to explore its potential applications and optimize its properties for specific uses.

Synthesis Methods

The synthesis of 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide involves the reaction of 4-chloro-2-methoxybenzoyl chloride with N-(4-methylmorpholin-2-yl)methanamine in the presence of a base. The reaction leads to the formation of the desired product with high yield and purity. The synthesis method has been optimized for large-scale production, making it a cost-effective process.

Scientific Research Applications

4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been studied for its anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-17-5-6-20-11(9-17)8-16-14(18)12-4-3-10(15)7-13(12)19-2/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXLPWSRRGYQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNC(=O)C2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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